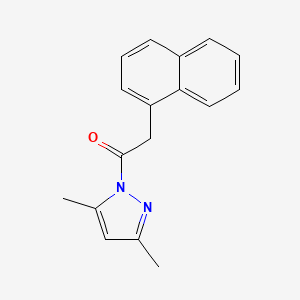

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-1-yl)ethanone

Description

This compound is a pyrazole-based ethanone derivative featuring a 3,5-dimethylpyrazole moiety linked to a naphthalen-1-yl group. Pyrazole derivatives are renowned for their versatility in medicinal and materials chemistry due to their stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-10-13(2)19(18-12)17(20)11-15-8-5-7-14-6-3-4-9-16(14)15/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRITOOEVYPSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188601 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(1-naphthalenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28077-35-2 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(1-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28077-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(1-naphthalenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-1-yl)ethanone typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Methyl Groups: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Naphthalene Moiety: This step involves a Friedel-Crafts acylation reaction where the pyrazole derivative is reacted with naphthalene in the presence of a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or naphthalene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-1-yl)ethanone exhibits various biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, the synthesized oxime derivatives of 1-(3,5-dimethylpyrazol-1-yl)-2-(naphthalen-1-yl)ethanone were evaluated for their cytotoxic properties and showed promising results against human cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole moiety can exhibit anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways is under investigation. Preliminary data suggest that it may inhibit pro-inflammatory cytokines in vitro, pointing towards potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Studies have shown that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity could lead to its application in developing new antibiotics or antifungal agents.

Case Study 1: Cytotoxicity Assessment

A recent study synthesized several derivatives of 1-(3,5-dimethylpyrazol-1-yl)-2-(naphthalen-1-yl)ethanone and assessed their cytotoxicity using MTT assays on various cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers explored the anti-inflammatory effects of a related compound. They found that treatment with the pyrazole derivative significantly reduced the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory activity .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Isomerism: Naphthalene Positional Effects

- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yl)ethanone () Key Differences: The naphthalen-2-yl isomer exhibits distinct NMR shifts compared to the naphthalen-1-yl analog. For example, aromatic protons in the 2-naphthyl derivative resonate at δ 7.42–8.05 ppm, with a singlet at δ 8.67 ppm for the peri-proton. The 1-naphthyl isomer would likely show upfield shifts due to differing ring-current effects. Physical Properties: Melting point (100–102°C) and high yield (81%) suggest favorable crystallinity and synthetic efficiency .

- 1-(3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethanone () Functional Groups: Incorporates a phenyldiazenyl group on the pyrazole and an ether-linked naphthalen-2-yloxy group. The IR peak at 1695 cm⁻¹ indicates a conjugated carbonyl, contrasting with simpler ethanones .

2.2. Substituent Effects on the Pyrazole Ring

- 1-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone () Electronic Effects: The electron-withdrawing iodine substituent increases molecular weight (264.06 g/mol) and density (1.82 g/cm³). Predicted pKa (-0.43) suggests enhanced acidity compared to non-halogenated analogs . Applications: Halogenation often improves pharmacokinetic properties, such as metabolic stability.

2.3. Oxime and Ether Derivatives

- 1-(2-Naphthyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime () Synthesis: Oxime derivatives are synthesized via hydroxylamine hydrochloride under alkaline conditions, introducing an =N-OH group. This modification enhances hydrogen-bonding capacity and bioactivity . Bioactivity: Oxime ethers exhibit antimicrobial properties (e.g., against S. aureus and E. coli), contrasting with the parent ethanone’s unmodified scaffold .

Physicochemical and Spectral Comparisons

Biological Activity

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-1-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 210.25 g/mol. The compound features a pyrazole ring substituted with two methyl groups and a naphthalene moiety, which may enhance its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalenes with 3,5-dimethylpyrazole derivatives. For instance, a study synthesized 1-(naphthalen-2-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone through a multi-step process that included the formation of oxime derivatives and subsequent transformations .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds like this compound have shown significant cytotoxic effects against various cancer cell lines. For example:

- MCF-7 and MDA-MB-231 Cell Lines : Research indicated that pyrazole derivatives exhibited cytotoxicity in breast cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that these compounds can reduce inflammation markers in various cell models .

Antibacterial and Antifungal Activities

Some studies have reported that pyrazole derivatives possess antibacterial and antifungal activities. This includes effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can enhance these biological activities .

Case Study 1: Anticancer Efficacy

In a controlled study, a series of pyrazole derivatives including this compound were tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the pyrazole derivative resulted in significant reductions in paw swelling and serum levels of inflammatory cytokines compared to controls.

Data Summary Table

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H NMR resolves methyl groups (δ ~2.5 ppm for pyrazole-CH₃) and naphthalene aromatic protons (δ ~7.2–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~190–210 ppm) and pyrazole quaternary carbons .

- X-ray Crystallography : Provides absolute stereochemistry and bond-length validation. For example, dihedral angles between pyrazole and naphthalene rings (e.g., 86.8° in analogous compounds) highlight steric interactions .

How can reaction conditions (temperature, solvent, catalyst) be optimized to improve yield and purity?

Q. Advanced Research Focus

- Temperature : Reflux in acetic acid (~110°C) ensures complete cyclization, while lower temperatures (0–50°C) prevent side reactions during diazenyl group introduction .

- Catalysts : Phosphorus pentasulfide (P₄S₁₀) enhances thiophene coupling efficiency in analogous compounds .

- Purification : Gradient crystallization (ethyl acetate/petroleum ether) isolates high-purity crystals (>95%) .

Table 1 : Optimization Parameters for Analogous Pyrazole Derivatives

| Step | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Cyclization | Acetic acid, reflux, 5–8 h | +15% | |

| Coupling | P₄S₁₀ catalyst, THF, 60°C | +20% | |

| Crystallization | Ethyl acetate/petroleum ether | Purity >95% |

How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Q. Advanced Research Focus

- Molecular Docking : Pyrazole-naphthalene hybrids show affinity for enzymes like cyclooxygenase-2 (COX-2) . Docking studies using AutoDock Vina assess binding energies (ΔG) and hydrogen-bond interactions with active sites .

- QSAR Models : Electron-withdrawing groups (e.g., Cl, NO₂) on pyrazole enhance antimicrobial activity in analogs, validated via regression analysis .

How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved experimentally?

Q. Advanced Research Focus

- Dose-Response Assays : Test across concentrations (1–100 µM) to identify therapeutic windows. For example, conflicting COX-2 inhibition vs. cytotoxicity data require IC₅₀ comparisons .

- Mechanistic Studies : Use Western blotting (e.g., NF-κB pathway) or ROS assays to differentiate antioxidant vs. pro-apoptotic effects .

What strategies validate the compound’s stability under physiological conditions for in vivo studies?

Q. Advanced Research Focus

- HPLC-MS Stability Testing : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .

- Metabolite Profiling : Liver microsome assays identify oxidation products (e.g., quinone derivatives) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.